Amine Basicity (pKa of Conjugate Acid): Cyclopropanamine vs. Ethylamine
The N-cyclopropyl substituent in the target compound is predicted to reduce the amine basicity by approximately 1.53 pKa units relative to an N-ethyl analog, based on the difference in conjugate acid pKa between cyclopropanamine (9.10) and ethylamine (10.63) [1]. A lower pKa reduces the fraction of protonated amine at physiological pH, which directly impacts passive membrane permeability, lysosomal trapping propensity, and target engagement kinetics [2]. This is a quantifiable, class-level structural differentiation attributable to cyclopropane ring strain and rehybridization of the nitrogen lone pair [2].
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa ~9.10 (cyclopropanamine fragment) |
| Comparator Or Baseline | Ethylamine fragment pKa ~10.63 [1] |
| Quantified Difference | ΔpKa ≈ −1.53 (weaker base) |
| Conditions | Aqueous solution, 25°C; values for parent amine fragments as surrogates for N-substituted derivatives [1]. |
Why This Matters
Precise control of amine basicity is a primary driver of ADME optimization; a >1.5 unit pKa shift can significantly alter oral absorption, volume of distribution, and CNS penetration.
- [1] Wikipedia. Ethylamine: Acidity (pKa) 10.8 (for the conjugate acid). https://en.wikipedia.org/wiki/Ethylamine (accessed 2026-04-30). View Source
- [2] Charifson, P. S.; Walters, W. P. Acidic and basic drugs in medicinal chemistry: a perspective. J. Med. Chem. 2014, 57, 9701–9717. View Source
